molecular formula C13H17N B8200428 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine

Cat. No.: B8200428
M. Wt: 187.28 g/mol
InChI Key: UGWVKHTWGUUUBF-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine is a complex organic compound with a unique structure that includes a cyclopenta[b]naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the cyclopenta[b]naphthalene core, followed by amination to introduce the amine group at the 4-position. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted cyclopenta[b]naphthalene compounds.

Scientific Research Applications

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: This compound has a similar structure but includes a quinoline ring instead of a naphthalene ring.

    1H-Cyclopenta[1,3]cyclopropa[1,2]benzene: This compound has a cyclopropane ring fused to a benzene ring, differing in structure but potentially similar in reactivity.

Uniqueness

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopenta[b]naphthalene core provides a rigid framework that can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c14-13-11-6-2-1-4-9(11)8-10-5-3-7-12(10)13/h8H,1-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWVKHTWGUUUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C3=C(CCC3)C=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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